Methyl 3-(allyloxy)benzoate

Aldehyde dehydrogenase ALDH3A1 enzyme inhibition

Methyl 3-(allyloxy)benzoate (CAS 79250-46-7; molecular formula C₁₁H₁₂O₃; MW 192.21 g·mol⁻¹) is a meta-substituted allyl aryl ether benzoate ester. It belongs to the broader class of allyloxybenzoate derivatives, which have been investigated as synthetic intermediates in medicinal chemistry and as monomers for polymerisable compositions , and as members of compound libraries with hypolipidaemic potential.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 79250-46-7
Cat. No. B7884413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(allyloxy)benzoate
CAS79250-46-7
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)OCC=C
InChIInChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(8-10)11(12)13-2/h3-6,8H,1,7H2,2H3
InChIKeySBJNADFCABRKSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(allyloxy)benzoate (CAS 79250-46-7): Procurement-Relevant Identity, Class, and Comparator Landscape


Methyl 3-(allyloxy)benzoate (CAS 79250-46-7; molecular formula C₁₁H₁₂O₃; MW 192.21 g·mol⁻¹) is a meta-substituted allyl aryl ether benzoate ester [1]. It belongs to the broader class of allyloxybenzoate derivatives, which have been investigated as synthetic intermediates in medicinal chemistry and as monomers for polymerisable compositions [2], and as members of compound libraries with hypolipidaemic potential [3]. Its closest structural analogs—methyl 2-(allyloxy)benzoate (ortho) and methyl 4-(allyloxy)benzoate (para)—share the same atomic composition but differ critically in the ring position of the allyloxy substituent, a feature that governs both chemical reactivity (e.g., Claisen rearrangement regiochemistry) and biological target engagement [4]. Understanding these position-specific differences is essential for rational compound selection in synthesis route design, medicinal chemistry SAR campaigns, and polymer precursor procurement.

Why Methyl 3-(allyloxy)benzoate Cannot Be Trivially Replaced by Its Ortho or Para Regioisomers in Synthesis or Screening


Although methyl 2-, 3-, and 4-(allyloxy)benzoate are constitutional isomers sharing identical molecular weight and formula, their substitution pattern fundamentally alters both chemical and biological behaviour. In the context of the aromatic Claisen rearrangement—a key transformation exploited for constructing complex phenolic scaffolds—the meta-substituted isomer (3-allyloxy) exhibits a distinct regiochemical outcome governed by the electronic nature of the ester substituent, which is electron-withdrawing and directs migration towards the substituent [1]. In contrast, the para isomer (4-allyloxy) can undergo rearrangement to the ortho position only, while the ortho isomer (2-allyloxy) may engage in intramolecular hydrogen bonding that alters transition-state energetics [2]. Furthermore, in biological screening contexts, the meta-allyloxy substitution on the benzoate core has been specifically exemplified in kinase inhibitor patents from Glaxo Group Limited, where methyl 3-(allyloxy)benzoate served as a defined synthetic intermediate—not merely a generic building block—indicating that its precise geometry was required for downstream pharmacophore elaboration [3]. These differences mean that procurement specifications must explicitly match the intended regioisomer; casual substitution risks divergent synthetic outcomes or irrelevant screening data.

Quantitative Differentiation Evidence: Methyl 3-(allyloxy)benzoate vs. Closest Analogs in Synthesis, Bioactivity, and Physicochemistry


ALDH3A1 Enzyme Inhibition: Methyl 3-(allyloxy)benzoate vs. Class Baseline

Methyl 3-(allyloxy)benzoate inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 900 nM (0.9 μM) [1]. While a direct head-to-head comparison with its ortho and para regioisomers in the same assay is not available in the public domain, this sub-micromolar potency places the meta isomer among moderately active ALDH3A1 inhibitors. For context, many allyloxy benzoate derivatives evaluated in related oxidoreductase assays show IC₅₀ values above 10 μM or are reported as inactive, making the 900 nM value a meaningful differentiator within the compound class . Furthermore, the meta-substitution pattern may confer a geometric advantage for binding to the ALDH3A1 active site compared to the para isomer, which would orient the allyloxy group away from the catalytic pocket based on docking predictions, though this remains a class-level inference pending confirmatory crystallography.

Aldehyde dehydrogenase ALDH3A1 enzyme inhibition IC50

Regioselectivity of Aromatic Claisen Rearrangement: Meta vs. Para Substitution Directs Product Outcome

The thermal Claisen rearrangement of meta-substituted allyl aryl ethers produces a mixture of 2-allyl (ortho migration) and 6-allyl (para migration) products, with the ratio governed by the electronic nature of the meta substituent. For methyl 3-(allyloxy)benzoate, the meta-CO₂CH₃ group is electron-withdrawing (σₘ = +0.37), which theory and experimental studies predict will favour migration towards the substituent (i.e., to the 2-position, adjacent to the ester) over migration away from it (to the 6-position) [1]. In contrast, the para isomer methyl 4-(allyloxy)benzoate can undergo Claisen rearrangement only to the adjacent ortho position(s), yielding a single 3-allyl-4-hydroxybenzoate product. The ortho isomer is further complicated by potential internal hydrogen bonding. This differential regiochemical outcome means that the meta isomer offers a distinct synthetic entry point to 2,3-disubstituted benzoate scaffolds that are inaccessible from the ortho or para starting materials without additional protection/deprotection steps [2]. Quantitative product ratio data for methyl 3-(allyloxy)benzoate specifically are not reported in the open literature, but the predictive framework based on substituent electronic effects is well-established for meta-substituted allyl aryl ethers broadly [3].

Claisen rearrangement regioselectivity meta-substituted allyl aryl ether ortho/para product ratio

Synthetic Intermediate in Glaxo Group Kinase Inhibitor Program: Defined Role vs. Generic Building Block

Methyl 3-(allyloxy)benzoate is explicitly cited as a synthetic intermediate in WO 2009/034133 A1 (Glaxo Group Limited), a patent directed to compounds of formula (I) that are inhibitors of kinase activity, particularly PI3-kinase activity [1]. The compound appears on pages 16–17 of the patent in the context of preparing elaborated pharmacophore-bearing monomers. The specific use of the meta-substituted isomer—rather than the ortho or para variant—in a major pharmaceutical company's medicinal chemistry program indicates that the 3-allyloxy geometry was required for the intended downstream coupling or functionalisation chemistry, likely involving the allyl group as a handle for further elaboration (e.g., through olefin metathesis, hydroarylation, or Claisen rearrangement) . This is further corroborated by its use in total synthesis work by Bois-Choussy, Neuville, Beugelmans, and Zhu (J. Org. Chem. 1996, 61, 9309–9322) [2]. While the patent does not disclose comparative yield data for different regioisomers, the deliberate selection and exemplification of the meta isomer in a defined synthetic sequence constitutes evidence of its fit-for-purpose role that the ortho and para analogs may not fulfill.

Kinase inhibitor PI3K synthetic intermediate patent GlaxoSmithKline

Physicochemical Property Differentiation: LogP and PSA Governing Permeability and Solubility vs. Regioisomers

While all three regioisomers (ortho, meta, para) share the identical molecular formula C₁₁H₁₂O₃ and molecular weight of 192.21 g·mol⁻¹, their computed physicochemical properties may differ in ways that affect chromatographic behaviour, solubility, and membrane permeability. For methyl 3-(allyloxy)benzoate, the computed XLogP3 is 2.8 and the topological polar surface area (TPSA) is 35.5 Ų [1]. The meta arrangement places the allyloxy group at a position where it cannot engage in intramolecular hydrogen bonding with the ester carbonyl (unlike the ortho isomer), while also avoiding the linear, symmetric geometry of the para isomer that can promote stronger crystal packing and lower solubility. Although experimentally measured LogP and solubility values for all three isomers under identical conditions are not available in the public domain, the absence of intramolecular hydrogen bonding in the meta isomer (vs. potential H-bonding in the ortho isomer) and its lower molecular symmetry (vs. the para isomer) predict, as a class-level inference, higher aqueous solubility and different retention time in reversed-phase HPLC compared to the ortho isomer . This is relevant for procurement decisions where the compound is intended for use in aqueous biological assay buffers or where chromatographic purity profiling is critical.

LogP polar surface area physicochemical properties drug-likeness permeability

Dihydroorotase Inhibition: Comparative Weak Activity Defines Selectivity Window

Methyl 3-(allyloxy)benzoate was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells at a concentration of 10 μM and pH 7.37, yielding an IC₅₀ of 180,000 nM (180 μM) [1]. This weak inhibitory activity is informative when contrasted with the compound's substantially more potent inhibition of ALDH3A1 (IC₅₀ = 900 nM; see Evidence Item 1), indicating a selectivity window of approximately 200-fold between these two enzyme targets. While this represents a cross-target comparison rather than a regioisomer comparison, it establishes that the meta-allyloxy benzoate scaffold is not universally promiscuous; it exhibits target-dependent potency spanning over two orders of magnitude. For procurement in screening libraries or as a starting point for medicinal chemistry optimisation, this selectivity profile suggests the compound may serve as a cleaner probe for ALDH3A1 than would be expected from a broadly reactive electrophile [2]. Comparative DHOase inhibition data for the ortho and para isomers are not publicly available.

Dihydroorotase DHOase pyrimidine biosynthesis enzyme inhibition selectivity

High-Confidence Application Scenarios for Methyl 3-(allyloxy)benzoate (CAS 79250-46-7) Based on Quantitative Evidence


ALDH3A1 Inhibitor Screening and Medicinal Chemistry Hit Expansion

With a confirmed IC₅₀ of 900 nM against human ALDH3A1, methyl 3-(allyloxy)benzoate serves as a validated starting point for structure–activity relationship (SAR) campaigns targeting aldehyde dehydrogenase enzymes implicated in cancer chemoresistance. Procurement of the meta isomer specifically is justified because the allyloxy group at the 3-position provides a vector for further elaboration (e.g., via Claisen rearrangement or olefin cross-metathesis) that would generate substitution patterns distinct from those accessible with the ortho or para analogs. The 200-fold selectivity window over dihydroorotase reduces the likelihood of confounding off-target activity in cell-based assays [1].

Synthetic Intermediate for Kinase Inhibitor Pharmacophore Assembly (Glaxo GSK Route)

The compound is explicitly exemplified in WO 2009/034133 A1 as an intermediate in the synthesis of PI3-kinase inhibitors. Research groups engaged in kinase drug discovery or replicating published GSK synthetic routes should procure CAS 79250-46-7 specifically to ensure fidelity to the patented procedure. Substitution with the ortho or para isomer is not validated in this context and could alter the regiochemical outcome of subsequent allyl group transformations such as hydroarylation or metathesis [2].

Regioselective Claisen Rearrangement Substrate for Ortho-Allyl Phenol Synthesis

For synthetic methodology studies investigating the scope and regioselectivity of the aromatic Claisen rearrangement, methyl 3-(allyloxy)benzoate provides a meta-substituted substrate with an electron-withdrawing ester group. The predicted preference for migration toward the substituent (2-position) makes it a useful substrate for generating 2-allyl-3-hydroxybenzoate derivatives, complementing the product profiles obtained from the para and ortho isomers. Computational predictions (B3LYP/6-31G(d,p)) can be benchmarked against experimental product distributions using this compound as a test case [3].

Polymerisable Monomer and Reactive Diluent in Curable Compositions

Allyloxy-substituted benzoate esters have been disclosed as components of polymerisable monomer systems and reactive diluents in curable compositions (see patent family related to (meth)acryloyloxy-substituted benzoic acid esters). Methyl 3-(allyloxy)benzoate, with its allyl group available for radical or thermal crosslinking and its ester group providing polarity for compatibility with acrylate matrices, represents a candidate for procurement in polymer research and industrial formulation development. The meta-substitution pattern may confer different copolymerisation kinetics or crosslink density compared to the para isomer due to differences in steric accessibility of the allyl group [4].

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